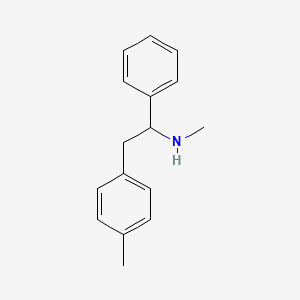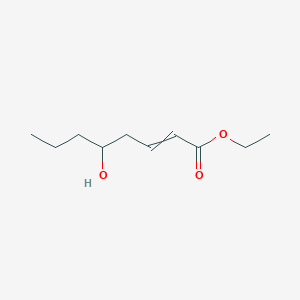
Ethyl 5-hydroxyoct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxyoct-2-enoate is an organic compound belonging to the ester family It is characterized by its molecular structure, which includes a hydroxyl group and an unsaturated carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxyoct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxyoct-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield saturated esters, where the double bond is hydrogenated.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-oxo-oct-2-enoate.
Reduction: Formation of ethyl 5-hydroxyoctanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxyoct-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxyoct-2-enoate involves its interaction with various molecular targets, primarily through its ester and hydroxyl groups. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis can activate or deactivate certain biological pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-hydroxyoctanoate: Similar structure but lacks the double bond, leading to different reactivity and applications.
Methyl 5-hydroxyoct-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an unsaturated carbon-carbon double bond. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
6065-34-5 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
ethyl 5-hydroxyoct-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9,11H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
ARDMGCSKYPKQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC=CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


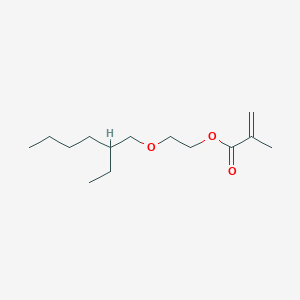

![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)

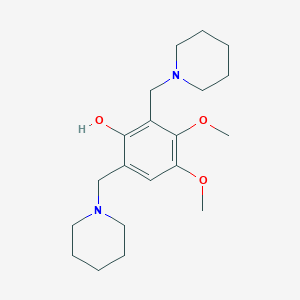
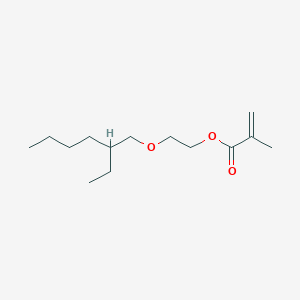
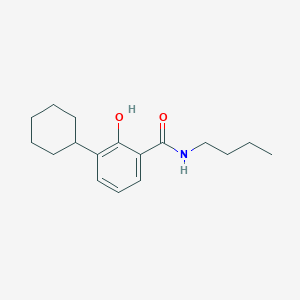
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
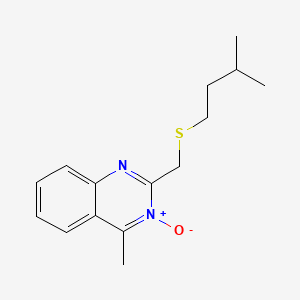

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
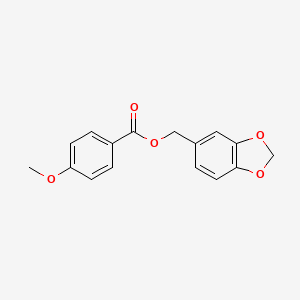
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
